molecular formula C19H20F3N5O7 B2483371 N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide CAS No. 306978-00-7

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Número de catálogo: B2483371
Número CAS: 306978-00-7
Peso molecular: 487.392
Clave InChI: LUSWTDGRVZSZTE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20F3N5O7 and its molecular weight is 487.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Novel Derivatives Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) synthesized novel derivatives of a compound structurally similar to N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide. These derivatives demonstrated antidepressant and antianxiety activities in albino mice, indicating potential therapeutic applications in mental health disorders (Kumar et al., 2017).

Inhibitors of Soluble Epoxide Hydrolase

Research by Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, related to the chemical structure . These inhibitors showed promise for use in various disease models due to their potency and selectivity (Thalji et al., 2013).

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) reported on a compound structurally related to this compound, which demonstrated potent inhibitory activity on Glycine Transporter 1 (GlyT1). This suggests potential applications in modulating neurotransmitter systems (Yamamoto et al., 2016).

Inotropic Evaluation for Cardiac Function

Liu et al. (2009) synthesized derivatives structurally similar to the compound and evaluated them for positive inotropic activity, indicating potential uses in treating heart conditions (Liu et al., 2009).

CGRP Receptor Inhibition

Cann et al. (2012) developed derivatives of this compound as potent calcitonin gene-related peptide (CGRP) receptor antagonists, which could be significant in treating migraine and other CGRP-related disorders (Cann et al., 2012).

One-Pot Reaction Alternatives

Krauze et al. (2007) conducted a study involving a one-pot cyclocondensation reaction using components structurally related to the compound, demonstrating a novel method for synthesizing heterocyclic compounds (Krauze et al., 2007).

HIV-1 Inhibition

Imamura et al. (2006) incorporated the piperidine-4-carboxamide structure into CCR5 antagonists, resulting in compounds with potent HIV-1 inhibitory activity, suggesting applications in antiviral therapies (Imamura et al., 2006).

Propiedades

IUPAC Name

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O7/c1-10(28)14-8-13(34-24-14)9-23-18(29)11-2-4-25(5-3-11)17-15(26(30)31)6-12(19(20,21)22)7-16(17)27(32)33/h6-7,11,13H,2-5,8-9H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSWTDGRVZSZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC(C1)CNC(=O)C2CCN(CC2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.